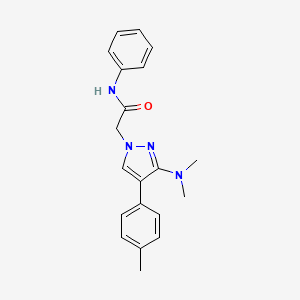
2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide, also known by its CAS number 1286713-10-7, is a compound belonging to the pyrazole class of heterocyclic compounds. Pyrazole derivatives have been widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.
- Molecular Formula: C20H22N4O
- Molecular Weight: 334.4 g/mol
- Structure: The compound features a pyrazole ring substituted with a dimethylamino group and a p-tolyl group, linked to a phenylacetamide moiety.
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various substituted pyrazoles against bacterial strains, suggesting that modifications to the pyrazole structure can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
2. Antioxidant Activity
The antioxidant potential of pyrazole compounds has been investigated in various studies. The ability of these compounds to scavenge free radicals and reduce oxidative stress is critical in preventing cellular damage. For instance, thieno[2,3-c]pyrazole derivatives were shown to protect erythrocytes from oxidative damage induced by toxic agents .
Case Study: Erythrocyte Protection
A study assessed the protective effects of newly synthesized thieno[2,3-c]pyrazole compounds on fish erythrocytes exposed to oxidative stress from 4-nonylphenol. The results indicated a significant reduction in erythrocyte malformations when treated with these compounds compared to controls .
3. Anti-inflammatory Activity
Pyrazole derivatives have also demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. Research indicates that certain modifications in the pyrazole structure can enhance selectivity for COX inhibition, which is crucial for developing anti-inflammatory agents .
Table 2: COX Inhibition by Pyrazole Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 45% | 75% |
The biological activities of this compound may be attributed to several mechanisms:
- Free Radical Scavenging: The compound's structure allows it to interact with free radicals, mitigating oxidative stress.
- Enzyme Inhibition: The ability to inhibit key enzymes such as COX contributes to its anti-inflammatory effects.
- Membrane Stabilization: By stabilizing cell membranes, this compound may protect cells from damage caused by external stressors.
属性
IUPAC Name |
2-[3-(dimethylamino)-4-(4-methylphenyl)pyrazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-9-11-16(12-10-15)18-13-24(22-20(18)23(2)3)14-19(25)21-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSZIERDOVNLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














